Cas no 1314972-34-3 (2-(4-methyl-1H-imidazol-2-yl)acetic acid)

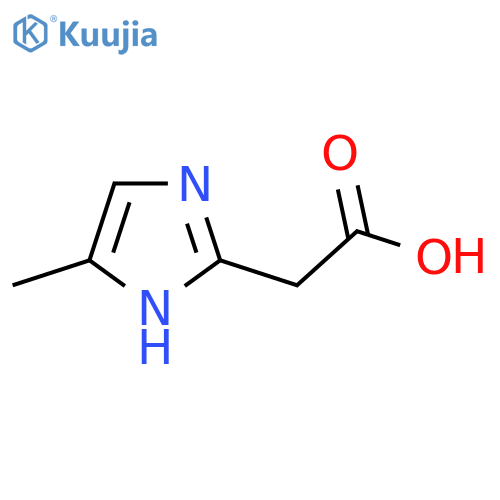

1314972-34-3 structure

商品名:2-(4-methyl-1H-imidazol-2-yl)acetic acid

2-(4-methyl-1H-imidazol-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-methyl-1H-imidazol-2-yl)acetic acid

-

- インチ: 1S/C6H8N2O2/c1-4-3-7-5(8-4)2-6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

- InChIKey: TXOZDSSNPJVBHO-UHFFFAOYSA-N

- ほほえんだ: OC(CC1=NC=C(C)N1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 0

2-(4-methyl-1H-imidazol-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-148389-0.05g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 0.05g |

$1549.0 | 2023-05-24 | ||

| Enamine | EN300-148389-0.5g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 0.5g |

$1770.0 | 2023-05-24 | ||

| Enamine | EN300-148389-0.1g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 0.1g |

$1623.0 | 2023-05-24 | ||

| Enamine | EN300-148389-0.25g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 0.25g |

$1696.0 | 2023-05-24 | ||

| Enamine | EN300-148389-2.5g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 2.5g |

$3611.0 | 2023-05-24 | ||

| Enamine | EN300-148389-50mg |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 50mg |

$1549.0 | 2023-09-28 | ||

| Enamine | EN300-148389-10000mg |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 10000mg |

$7927.0 | 2023-09-28 | ||

| Enamine | EN300-148389-100mg |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 100mg |

$1623.0 | 2023-09-28 | ||

| Enamine | EN300-148389-1.0g |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 1g |

$1844.0 | 2023-05-24 | ||

| Enamine | EN300-148389-500mg |

2-(4-methyl-1H-imidazol-2-yl)acetic acid |

1314972-34-3 | 500mg |

$1770.0 | 2023-09-28 |

2-(4-methyl-1H-imidazol-2-yl)acetic acid 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1314972-34-3 (2-(4-methyl-1H-imidazol-2-yl)acetic acid) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬